Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Description
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a bicyclic heterocyclic compound characterized by fused pyridine and pyrimidine rings with three ketone groups at positions 2, 4, and 5. Its structure enables diverse reactivity and interactions with biological targets, making it a scaffold of interest in medicinal chemistry and agrochemical research. Key synthetic routes involve multi-component reactions, such as the condensation of aminopyrimidines with β-dicarbonyl compounds or aldehydes under catalytic conditions . Spectral characterization (e.g., ¹H NMR, HRMS) confirms the presence of methyl protons (~3.5 ppm) and aromatic protons (6.5–8.5 ppm) in its derivatives .
Properties
IUPAC Name |
1,8-dihydropyrido[2,3-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-4-2-1-3-5(8-4)9-7(13)10-6(3)12/h1-2H,(H3,8,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIGDTDWSCPRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves the cyclization of appropriately substituted pyridine and pyrimidine precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amination
The 5-hydroxy group undergoes nucleophilic substitution with amines to yield 5-amino derivatives. For example:
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Reaction of 2 (R₃ = H) with amines produces 3 (5-aminopyrido[2,3-d]pyrimidines) in moderate yields .
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Primary and secondary amines (e.g., methylamine, aniline) are effective under reflux conditions in polar aprotic solvents like DMF .
Chlorination
Phosphoryl chloride (POCl₃) selectively substitutes hydroxy groups at positions 5 and 7 with chlorine:
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2 (R₃ = Me) reacts with POCl₃ at 100°C to form 4 (5,7-dichloro derivative) .
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Yields exceed 80% when using excess POCl₃ and catalytic DMF .
Tosylation
Tosyl chloride converts the 5-hydroxy group into a tosyloxy leaving group:
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5 (tosylate) is formed in 85% yield, enabling subsequent nucleophilic displacement (e.g., with NaN₃ to generate azides) .
Functionalization via Vilsmeier Reaction
The Vilsmeier-Haack reagent (DMF/POCl₃) introduces electrophilic groups:
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6-Unsubstituted derivatives of 2 react to form 6 (5-chloro-6-aldehydes) .
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This reaction proceeds at 50–60°C, with aldehydes isolated in 70–75% yields .
Thermal Cyclization of Azides
5-Azido-6-nitro derivatives (11 ) undergo exothermic cyclization upon heating:
Acid-Catalyzed Cyclization
6-Amino hydrochlorides (21 ) cyclize with benzoic acid chlorides in polyphosphoric acid (PPA):
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Exothermic peaks at 120–150°C (DSC) yield oxazolo[5,4:4,5]pyrido[2,3-d]pyrimidines (22 ) .
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Aryl substituents (e.g., 4-nitrophenyl) improve stability of the fused oxazole ring .
With Malonates
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2 reacts with substituted diethylmalonates (e.g., phenylmalonate) in diphenyl ether at 250°C to form pyrano[3,2:4,5]pyrido[2,3-d]pyrimidinetetraones (23 ) .
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Alkylmalonates (e.g., ethyl, allyl) require longer reaction times but achieve 60–70% yields .
With Aromatic Aldehydes
Condensation of 2 (R₃ = H) with aldehydes (e.g., 4-methoxybenzaldehyde) in acetic acid yields dihydrofuropyrido[2,3-d]pyrimidines (4h ) in 94% yield .
Nitration and Reduction
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Nitration of 2 (R₃ = H) with HNO₃/NaNO₂ introduces nitro groups at position 6 (19 ) .
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Subsequent reduction with Zn/HOAc forms 6-amino derivatives (21 ), which cyclize to oxazolo derivatives .
Microwave-Assisted Reactions
Reaction with arylidene oxazol-5(4H)-ones under microwave irradiation (100°C, 10 min) produces pyrido[2,3-d]pyrimidine-4,7-diones (29 , 30 ) via Michael addition and cyclization .
Aza-Michael Addition
N-Heterocyclic carbene (NHC)-catalyzed reactions with 6-aminouracils yield dihydropyrido[2,3-d]pyrimidines (7aaa ) in 95% yield using toluene and K₃PO₄ .
Table 1: Substitution Reactions
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | RNH₂, DMF, 80°C | 3 | 60–75% | |
| Chlorination | POCl₃, DMF, 100°C | 4 | 80–85% | |
| Tosylation | TsCl, pyridine, RT | 5 | 85% |
Table 2: Cyclization Reactions
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 11 | 80–100°C, bromobenzene | 12 | >90% | |
| 21 | PPA, 150°C | 22 | 70–80% |
Table 3: Condensation Reactions
| Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylmalonate | Diphenyl ether, 250°C | 23 | 75% | |
| 4-Methoxybenzaldehyde | AcOH, RT | 4h | 94% |
Scientific Research Applications
Chemical Structure and Synthesis
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is characterized by a bicyclic structure that resembles nitrogenous bases found in nucleic acids. Its synthesis typically involves multi-step reactions that allow for the introduction of various substituents at specific positions on the pyrido-pyrimidine scaffold. Recent studies have explored different synthetic pathways to optimize yields and enhance biological activity .
Anticancer Activity
One of the most significant applications of pyrido[2,3-d]pyrimidine derivatives is their role as anticancer agents. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various tyrosine kinases. For instance:
- Dilmapimod : A derivative that acts as a p38 MAPK inhibitor, demonstrating potential against inflammatory diseases and certain cancers .
- PD-173955 : Targets ephrin receptors overexpressed in cancers, showcasing its anticancer efficacy .
Antimicrobial Properties
Pyrido[2,3-d]pyrimidine derivatives exhibit notable antimicrobial activity against various pathogens. They have been investigated for their effectiveness against bacteria and fungi, making them candidates for new antimicrobial therapies .
Anti-inflammatory Effects
These compounds also display anti-inflammatory properties by inhibiting pathways associated with inflammatory responses. This makes them potential therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .
Other Biological Activities
Beyond anticancer and antimicrobial effects, pyrido[2,3-d]pyrimidines have been studied for:
- Antihypertensive effects
- Antiviral properties against hepatitis C virus (HCV)
- Immunosuppressive effects useful in transplant medicine .
Case Study: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their anticancer activity through structure-activity relationship (SAR) analysis. The findings indicated that modifications at the N8 position significantly enhanced inhibitory potency against cancer cell lines .
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Dilmapimod | Dilmapimod Structure | p38 MAPK Inhibitor | |
| PD-173955 | PD-173955 Structure | Eph receptor antagonist | |
| Voxtalisib | Voxtalisib Structure | PI3K/mTOR Inhibitor |
Case Study: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, several pyrido[2,3-d]pyrimidine derivatives were evaluated against common bacterial strains. The results demonstrated significant inhibition rates compared to standard antibiotics .
Mechanism of Action
The mechanism of action of Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of protein tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can interfere with cancer cell growth and survival. Additionally, it may induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Pyrido[2,3-d]pyrimidine derivatives vary in substitution patterns, which critically influence their physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Improve metabolic stability and alter frontier molecular orbital (FMO) energies, enhancing interactions with aromatic residues in target proteins .
- Bis-pyridopyrimidines (e.g., 4g) : Exhibit higher thermal stability (>360°C) due to extended conjugation and intermolecular hydrogen bonding .
- Fused Imidazolo Derivatives (e.g., 22) : Show redshifted carbonyl IR stretches (1777 cm⁻¹), indicating electronic delocalization .
Electronic Properties and Bioactivity
The FMO theory highlights differences in HOMO (electron-donating) and LUMO (electron-accepting) distributions between pyrido[2,3-d]pyrimidine-2,4,7-trione and analogues:
- Pyrido[2,3-d]pyrimidine-2,4,7-trione : HOMO localized on the pyridopyrimidine ring, facilitating interactions with electron-deficient enzyme pockets .
- Compound B (benzene-substituted analogue) : HOMO primarily on the benzene ring, leading to reduced herbicidal activity compared to fluorinated controls like flumioxazin .
- LUMO Energies : Pyrido[2,3-d]pyrimidine derivatives exhibit LUMO values closer to flumioxazin, correlating with herbicidal efficacy via similar binding mechanisms .
Herbicidal Activity
Pyrido[2,3-d]pyrimidine-2,4,7-trione derivatives inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Their activity is comparable to flumioxazin but with lower EC₅₀ values (0.1–1.0 μM) due to optimized HOMO-LUMO alignment .
Antimicrobial and Antiviral Potential
- 8-Thioxo derivatives (e.g., 4g) : Exhibit broad-spectrum antibacterial activity (MIC: 4–8 μg/mL) against Gram-positive strains .
- Influenza Inhibitors (e.g., S2a, S2f) : Target the PA subunit of viral RNA polymerase, with IC₅₀ values <10 nM .
Kinase Inhibition
Derivatives like 5-hydroxy-1,3-dimethyl-8-phenyltrione show potent inhibition of AKT and TTK kinases (IC₅₀: 20–50 nM), attributed to hydrogen bonding with kinase hinge regions .
Biological Activity
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.
- Chemical Name : Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Formula : CHNO
- Molecular Weight : 163.13 g/mol
- CAS Number : 21038-66-4
Synthesis Methods
Various synthetic routes have been explored for the preparation of pyrido[2,3-d]pyrimidine derivatives. One notable method involves the cyclization of substituted pyridines with cyanoacetamide or other electrophiles. For instance:
- Cyclization of Nicotinamide Derivatives : Direct synthesis through cyclization reactions has led to the formation of bioactive derivatives with significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2 .
- Condensation Reactions : The synthesis can also involve the condensation of 2-amino-3-cyano-4,6-disubstituted pyridines with various reagents like thiourea and formamide to yield pyrido[2,3-d]pyrimidine derivatives with enhanced biological activity .
Biological Activity
The biological activity of pyrido[2,3-d]pyrimidine derivatives is extensive and includes:
Anticancer Activity
Many derivatives have demonstrated potent anticancer properties:
- Cytotoxicity : Compounds such as those derived from nicotinamide exhibit IC values as low as 0.57 μM against MCF-7 cells and 1.13 μM against HepG2 cells. This indicates high efficacy in inhibiting cancer cell proliferation .
- Mechanism of Action : The anticancer effects are primarily attributed to apoptosis induction and cell cycle arrest at the G1 phase. For example, one compound increased total apoptosis by 58.29-fold in treated MCF-7 cells compared to controls .
Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivatives are also known for their role as kinase inhibitors:
- PIM-1 Kinase Inhibition : Notably, some compounds have shown strong inhibition of PIM-1 kinase with IC values around 11.4 nM. This inhibition is crucial for targeting specific signaling pathways involved in cancer progression .
Antimicrobial Activity
Research indicates that certain derivatives possess antimicrobial properties:
- Antibacterial and Antifungal Activity : Various synthesized compounds have been screened against bacterial and fungal strains, showing moderate activity against a range of pathogens .
Case Studies
Several studies highlight the promising biological activities of pyrido[2,3-d]pyrimidine derivatives:
- Study on Cytotoxicity : A study demonstrated that specific derivatives significantly inhibited cell growth in breast cancer models through apoptosis activation and kinase inhibition mechanisms .
- Antimicrobial Screening : Another investigation assessed a series of pyrido[2,3-d]pyrimidine compounds for their antimicrobial efficacy against clinical isolates of bacteria and fungi, revealing moderate to strong inhibitory effects depending on the substitution patterns on the ring structure .
Q & A
Q. What are the most efficient synthetic routes for Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione derivatives?
Methodological Answer: The synthesis often involves cyclocondensation or multi-step reactions under controlled conditions. For example:
- Acetic anhydride-mediated cyclization : A mixture of intermediates (e.g., 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione) and methylmalonic acid in acetic anhydride at 100°C for 2 hours yields 21% product after purification .
- One-pot microwave-assisted synthesis : Using HAp-encapsulated γ-Fe₂O₃-supported sulfonic acid nanocatalysts under solvent-free conditions improves reaction efficiency (e.g., 68% yield for 5,6-dihydro derivatives) .
- Thermal cyclization : Heating intermediates (e.g., ethyl 2-aminonicotinate) with aryl isocyanates or formamidine acetate in ethoxyethanol at 220–250°C facilitates ring closure .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- IR spectroscopy : Identifies carbonyl (1647–1777 cm⁻¹) and NH/OH (3180–3462 cm⁻¹) stretches, crucial for confirming trione and hydroxyl groups .
- NMR spectroscopy : ¹H NMR reveals substituent environments (e.g., aromatic protons at δ 7.0–7.6 ppm, methyl groups at δ 1.3–3.7 ppm), while ¹³C NMR confirms carbonyl carbons (δ 158–171 ppm) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, particularly for polymorphic forms .
Q. How can computational tools predict solubility and bioavailability?
Methodological Answer:
- Log S (ESOL/Ali methods) : Predict aqueous solubility (e.g., ESOL: −4.63, "moderately soluble"; Ali: −3.81, "soluble") to guide solvent selection .
- BOILED-Egg model : Estimates gastrointestinal absorption (high) and blood-brain barrier penetration (low) based on polarity and hydrogen-bonding capacity .
- Lipinski/Ghose filters : Assess drug-likeness (e.g., molecular weight <500 Da, Log P <5) to prioritize derivatives for biological testing .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for unexpected byproducts?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps (e.g., cyclization vs. substitution).
- Mass spectrometry (MS) : Track intermediates in real-time (e.g., using MALDI-TOF) to map reaction pathways .
- DFT calculations : Model transition states and energy barriers for competing pathways (e.g., malonyl vs. benzylmalonyl addition in trione formation) .
Q. What strategies resolve contradictions in spectroscopic data?
Methodological Answer:
- Variable-temperature NMR : Differentiate dynamic effects (e.g., tautomerism) from structural isomers by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY) : Assign ambiguous proton environments (e.g., diastereotopic CH₂ groups in 5,6-dihydro derivatives) .
- Cross-validation with synthetic standards : Compare experimental data with authentic samples synthesized via alternative routes .
Q. How can substituent effects on bioactivity be systematically studied?
Methodological Answer:
- SAR libraries : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions 5, 6, and 8 to correlate structure with activity .
- Molecular docking : Screen derivatives against target proteins (e.g., influenza PA C-terminal domain) to identify key interactions (e.g., hydrogen bonds with hydroxyl groups) .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity (e.g., IC₅₀ values for CYP2C9 inhibition) .
Q. What green chemistry approaches improve sustainability?
Methodological Answer:
- Nanocatalysis : Use recyclable HAp-encapsulated γ-Fe₂O₃ catalysts to reduce waste and energy consumption .
- Solvent-free conditions : Eliminate toxic solvents (e.g., DMF) by employing high-boiling-point solvents like diphenyl ether .
- Microwave irradiation : Shorten reaction times (e.g., from 12 hours to 30 minutes) and improve yields by enhancing thermal efficiency .
Q. How can synthetic routes be optimized for scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify critical process parameters .
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization at 250°C) to minimize side reactions .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
